Multiflorenol

説明

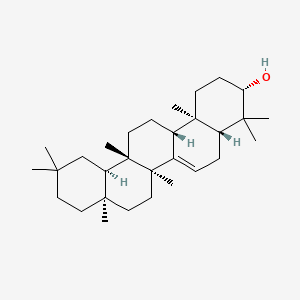

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3S,4aR,6aS,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,7,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)21-9-10-22-26(3,4)24(31)12-13-28(22,6)20(21)11-14-30(29,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3/t20-,22-,23+,24-,27+,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFUASMRJUVZJP-GIIHIBIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C4=CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C4=CC[C@@H]5[C@@]([C@H]4CC[C@]3([C@@H]1CC(CC2)(C)C)C)(CC[C@@H](C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177231 | |

| Record name | Multiflorenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2270-62-4 | |

| Record name | Multiflorenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002270624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Multiflorenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MULTIFLORENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2TU3PU8DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Multiflorenol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multiflorenol, a pentacyclic triterpenoid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies pertaining to this compound. This document consolidates current knowledge to support further research and development efforts.

Natural Sources and Distribution

This compound is a secondary metabolite found in a variety of plant species. Its distribution within the plant kingdom, however, is not uniform, with concentrations varying significantly between species and even within different tissues of the same plant. The primary documented natural sources of this compound include:

-

Cucurbitaceae Family:

-

Muskmelon (Cucumis melo): The seeds of the muskmelon are a known source of this compound and its isomer, isothis compound.

-

Bitter Gourd (Momordica charantia): This plant is a recognized source of various triterpenoids, including this compound.

-

-

Asteraceae Family:

-

Picris hieracioides: This flowering plant has been reported to contain this compound.

-

-

Euphorbiaceae Family:

-

Suregada multiflora: This plant species is another documented source of this compound.

-

While these plants are identified as sources, comprehensive quantitative data on the concentration of this compound in different plant parts (leaves, stems, roots, fruits, seeds) remains limited in publicly available literature. The table below summarizes the currently known sources.

Table 1: Natural Sources of this compound

| Family | Genus | Species | Common Name | Plant Part(s) |

| Cucurbitaceae | Cucumis | melo | Muskmelon | Seeds |

| Cucurbitaceae | Momordica | charantia | Bitter Gourd | Not specified |

| Asteraceae | Picris | hieracioides | Hawkweed Oxtongue | Not specified |

| Euphorbiaceae | Suregada | multiflora | --- | Not specified |

Biosynthesis of this compound

The biosynthesis of this compound follows the well-established isoprenoid pathway, which is responsible for the formation of all triterpenoids. The pathway begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. These five-carbon units are sequentially added to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally squalene.

The crucial cyclization of 2,3-oxidosqualene, formed from the oxidation of squalene, is the key branching point in triterpenoid biosynthesis. It is hypothesized that a specific oxidosqualene cyclase (OSC) enzyme catalyzes the intricate series of cyclizations and rearrangements of the 2,3-oxidosqualene backbone to yield the characteristic this compound skeleton. The subsequent steps may involve modifications by other enzymes, such as cytochrome P450 monooxygenases, to introduce hydroxyl groups.

Experimental Protocols: A General Framework

While specific, detailed protocols for the extraction and quantification of this compound are not widely published, a general workflow can be established based on standard methodologies for triterpenoid analysis.

Extraction and Isolation

The extraction of this compound from plant material typically involves the use of organic solvents. The choice of solvent and extraction technique can significantly impact the yield and purity of the final extract.

Methodology:

-

Sample Preparation: The plant material (e.g., seeds, leaves) is dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction:

-

Soxhlet Extraction: Continuous extraction with a solvent such as hexane, chloroform, or methanol.

-

Maceration: Soaking the plant material in a solvent at room temperature for an extended period.

-

Ultrasonic-Assisted Extraction (UAE): Using ultrasonic waves to enhance solvent penetration and extraction efficiency.

-

-

Fractionation: The crude extract can be further fractionated using techniques like liquid-liquid partitioning or column chromatography (e.g., silica gel) to separate compounds based on polarity.

Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable techniques for the quantification and identification of this compound.

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.

-

Methodology:

-

Sample Preparation: The dried extract is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and filtered.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used for triterpenoid separation.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is often employed.

-

Detector: A Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) can be used for detection and quantification.

-

-

Quantification: A calibration curve is generated using a purified this compound standard to determine the concentration in the sample.

-

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC separates volatile or derivatized non-volatile compounds in a gaseous mobile phase. The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in identification.

-

Methodology:

-

Derivatization: As this compound has a hydroxyl group, derivatization (e.g., silylation) is often necessary to increase its volatility for GC analysis.

-

Chromatographic Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms) is commonly used.

-

Carrier Gas: Helium is the typical carrier gas.

-

Temperature Program: A temperature gradient is used to elute compounds with different boiling points.

-

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectrum is compared with a library of known spectra (e.g., NIST) for identification.

-

Future Perspectives

The study of this compound is an emerging field with significant potential. Future research should focus on:

-

Quantitative Screening: A systematic and quantitative analysis of a wider range of plant species to identify new and potent sources of this compound.

-

Optimization of Extraction: Development and optimization of efficient and scalable extraction and purification protocols.

-

Biosynthetic Pathway Elucidation: Identification and characterization of the specific enzymes, particularly the oxidosqualene cyclase, involved in this compound biosynthesis. This knowledge could enable metabolic engineering approaches for enhanced production in microbial or plant-based systems.

-

Pharmacological Evaluation: In-depth investigation of the biological activities of this compound to validate its potential as a therapeutic agent.

This guide provides a foundational understanding of this compound for researchers and professionals in the field. The provided frameworks for analysis and the outline of the biosynthetic pathway are intended to facilitate further exploration and innovation in the study of this promising natural compound.

The Discovery and Isolation of Multiflorenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and isolation of multiflorenol, a pentacyclic triterpenoid alcohol. It details the initial extraction and purification from its natural source, summarizes its key physicochemical and spectroscopic properties, and outlines the experimental protocols employed in its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound (C₃₀H₅₀O) is a naturally occurring pentacyclic triterpenoid belonging to the friedelane family. Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them of significant interest to the scientific community. This compound itself has been noted for certain biological properties, although it remains a subject of ongoing research. This guide focuses on the foundational aspects of its discovery and isolation.

Discovery and Initial Isolation

This compound was first isolated in 1961 by H. N. Khastgir and P. Sengupta.[1] The compound was extracted from the bark of Gelonium multiflorum (A. Juss.), a plant now taxonomically classified as Suregada multiflora.[1] The initial work laid the groundwork for the structural elucidation of this novel triterpenoid.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is crucial for its identification and characterization.

| Property | Value |

| Molecular Formula | C₃₀H₅₀O |

| Molecular Weight | 426.73 g/mol |

| Melting Point | 188-190 °C |

| Specific Optical Rotation | [α]D +55° (in Chloroform) |

| IUPAC Name | (3S,4aR,6aS,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,7,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol[2] |

| CAS Number | 2270-62-4[1] |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO[1] |

Spectroscopic Data:

Experimental Protocols

The following sections detail the methodologies for the extraction and isolation of this compound as would be consistent with the practices of the era of its discovery, supplemented with modern techniques for clarity and reproducibility.

Extraction of this compound from Suregada multiflora

The initial step involves the extraction of the crude triterpenoid mixture from the plant material.

Protocol:

-

Preparation of Plant Material: Air-dried and powdered bark of Suregada multiflora is used as the starting material.

-

Solvent Extraction: The powdered bark is subjected to Soxhlet extraction with a non-polar solvent such as petroleum ether or hexane for an extended period (typically 18-24 hours). This process selectively extracts lipids, sterols, and triterpenoids.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude, semi-solid residue.

Isolation and Purification of this compound

The crude extract, containing a mixture of compounds, is then subjected to chromatographic separation to isolate pure this compound.

Protocol:

-

Chromatographic Column Preparation: A glass column is packed with a suitable adsorbent, such as neutral alumina or silica gel, using a slurry method with the initial eluting solvent.

-

Adsorption of Crude Extract: The concentrated crude extract is dissolved in a minimal amount of a suitable solvent (e.g., benzene or chloroform) and adsorbed onto a small amount of the adsorbent. This is then carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A typical solvent gradient would be petroleum ether followed by increasing proportions of benzene, and then ethyl acetate.

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Monitoring of Fractions: The composition of each fraction is monitored by thin-layer chromatography (TLC). The TLC plates are developed in an appropriate solvent system and visualized using a universal spray reagent such as a solution of ceric sulfate in sulfuric acid followed by heating.

-

Isolation and Crystallization: Fractions containing the compound of interest (identified by its Rf value) are combined, and the solvent is evaporated. The resulting solid is recrystallized from a suitable solvent system, such as a mixture of chloroform and methanol, to yield pure, crystalline this compound.

Mandatory Visualizations

Experimental Workflow for the Isolation of this compound

Caption: Workflow for the extraction and isolation of this compound.

Biological Activities and Signaling Pathways

While the primary focus of this guide is the discovery and isolation of this compound, it is worth noting some of its reported biological activities. Research has indicated that this compound can inhibit histamine release induced by antigen-antibody reactions.[1] However, it has been found to be inactive against certain human cancer cell lines, including HeLa (cervical), HL-60 (hepatoma), and SMMC-7721 (hepatoma).[1]

As of the current literature, specific signaling pathways directly modulated by this compound have not been extensively elucidated. The broader class of triterpenoids is known to interact with various cellular targets and signaling cascades, including those involved in inflammation and cell proliferation.[3] For instance, many polyphenolic compounds, a category that can sometimes include triterpenoid derivatives, are known to modulate pathways such as NF-κB and MAPK.[4][5] Further research is required to determine the precise molecular targets and signaling pathways through which this compound exerts its biological effects.

Conclusion

The discovery and isolation of this compound by Khastgir and Sengupta marked an important contribution to the field of natural product chemistry. The methodologies employed, though refined over time, laid the foundation for the study of this and other triterpenoids. The detailed physicochemical and spectroscopic data provide the basis for its unambiguous identification. While some biological activities have been reported, the specific signaling pathways and molecular targets of this compound remain a promising area for future investigation, holding potential for applications in drug discovery and development.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. This compound | C30H50O | CID 12312990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cytotoxic Activity of Polyphenol Extracts from Three Oregano Species: Hedeoma patens, Lippia graveolens and Lippia palmeri, and Antiproliferative Potential of Lippia graveolens against Two Types of Breast Cancer Cell Lines (MDA-MB-231 and MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. C. S. Pande and J. D. Tewari, Journal of the Indian Chemical Society, Vol. 39, 1962, pp. 545-552. - References - Scientific Research Publishing [scirp.org]

- 5. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multiflorenol Biosynthesis Pathway in Plants: A Technical Guide for Researchers

Abstract

Multiflorenol, a pentacyclic triterpenoid, and its derivatives are of significant interest to the pharmaceutical and biotechnology sectors due to their diverse bioactive properties. Understanding the biosynthesis of this compound in plants is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the key enzymatic steps, the responsible genes, and the underlying regulatory mechanisms. We present a consolidation of quantitative data from relevant studies, detailed experimental protocols for key analyses, and visual representations of the pathway and experimental workflows to facilitate comprehension and further research in this field.

Introduction

Triterpenoids are a large and structurally diverse class of natural products derived from the cyclization of 2,3-oxidosqualene. In plants, these compounds play essential roles in growth, development, and defense. The biosynthesis of specific triterpenoid skeletons is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), or triterpene synthases. This compound is a pentacyclic triterpenoid alcohol that serves as a precursor to a variety of bioactive downstream products. Its biosynthesis is initiated from the ubiquitous isoprenoid pathway, leading to the formation of 2,3-oxidosqualene, which is then cyclized by a specific OSC, this compound synthase. This guide will focus on the core pathway leading to this compound, with a particular emphasis on the enzymatic machinery and the methodologies used for its characterization.

The this compound Biosynthesis Pathway

The biosynthesis of this compound begins with the cyclization of 2,3-oxidosqualene, a linear C30 isoprenoid precursor. This reaction is catalyzed by the enzyme This compound synthase .

From Isoprenoid Precursors to 2,3-Oxidosqualene

The biosynthesis of 2,3-oxidosqualene is a conserved pathway in plants, starting from the precursors isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids. A series of head-to-tail condensations of IPP and DMAPP, catalyzed by prenyltransferases, leads to the formation of farnesyl pyrophosphate (FPP; C15). Two molecules of FPP are then joined in a head-to-head condensation reaction by squalene synthase (SQS) to form squalene (C30). Subsequently, squalene epoxidase (SQE) catalyzes the epoxidation of squalene to yield (3S)-2,3-oxidosqualene.

The Key Cyclization Step: this compound Synthase

The commitment step in this compound biosynthesis is the cyclization of 2,3-oxidosqualene, catalyzed by This compound synthase . This enzyme belongs to the oxidosqualene cyclase (OSC) family. While a dedicated this compound synthase has been sought in various plant species, a closely related enzyme, isothis compound synthase (IMS) , has been identified and characterized from Trichosanthes cucumerina L. (Cucurbitaceae)[1]. This discovery provides a strong model for understanding the biosynthesis of this compound, as isothis compound is a structural isomer of this compound.

The proposed catalytic mechanism of this compound synthase involves a proton-initiated cascade of cyclizations and rearrangements of the 2,3-oxidosqualene substrate within the enzyme's active site. This intricate series of reactions ultimately leads to the formation of the pentacyclic this compound skeleton.

References

A Technical Guide to the Preliminary Biological Screening of Multiflorenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of multiflorenol, a pentacyclic triterpenoid with potential therapeutic applications. Drawing from existing research on this compound-containing plant extracts and structurally related compounds, this document outlines key biological activities for investigation, detailed experimental protocols for their assessment, and potential signaling pathways involved.

Introduction to this compound and its Therapeutic Potential

This compound is a naturally occurring pentacyclic triterpenoid found in various medicinal plants, including Suregada multiflora (formerly Gelonium multiflorum) and Combretum imberbe. Traditional uses of these plants for treating inflammatory conditions, infections, and other ailments suggest that their bioactive constituents, such as this compound, possess significant pharmacological properties. Preliminary scientific evidence points towards the potential of this compound and related triterpenoids as anti-inflammatory, antimicrobial, and cytotoxic agents. This guide provides a framework for the systematic preliminary biological screening of this compound to validate these potential therapeutic effects.

Potential Biological Activities and Screening Strategy

Based on the reported activities of extracts from this compound-containing plants and related triterpenoids, the following biological activities are of primary interest for preliminary screening:

-

Anti-inflammatory Activity: Triterpenoids are known to modulate inflammatory pathways. The anti-inflammatory potential of this compound can be assessed by its ability to inhibit key inflammatory mediators.

-

Antimicrobial Activity: The traditional use of source plants for infections suggests that this compound may possess antibacterial and/or antifungal properties.

-

Cytotoxic Activity: Several triterpenoids have demonstrated cytotoxic effects against various cancer cell lines, making this a crucial area of investigation for this compound's potential as an anticancer agent.

A general workflow for the preliminary biological screening of a natural product like this compound is outlined below.

General workflow for the biological screening of this compound.

Data Presentation: Quantitative Analysis of Biological Activities

While direct quantitative data for this compound is limited in the current literature, studies on closely related compounds and extracts provide valuable benchmarks. The following tables summarize the available data and suggest a template for presenting new experimental findings.

Table 1: Antimicrobial Activity of Triterpenoids from Combretum imberbe

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Pentacyclic Triterpenoids | Staphylococcus aureus | 16 - 62 | [1] |

| Pentacyclic Triterpenoids | Escherichia coli | 16 - 62 | [1] |

Note: this compound is a pentacyclic triterpenoid, and these values from related compounds in a this compound-containing plant suggest a potential range of activity.

Table 2: Hypothetical Anti-inflammatory Activity of this compound

| Assay | Cell Line | Parameter | IC50 (µM) |

| Nitric Oxide Inhibition | RAW 264.7 | NO Production | To be determined |

Table 3: Hypothetical Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | To be determined |

| HepG2 | Liver Cancer | To be determined |

| MCF-7 | Breast Cancer | To be determined |

Note: Extracts from Suregada multiflora, a source of this compound, have shown significant cytotoxicity against various cancer cell lines, suggesting that this compound itself may exhibit cytotoxic properties.

Experimental Protocols

Detailed methodologies for the preliminary biological screening of this compound are provided below.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This protocol assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 (murine macrophage cell line)

Materials:

-

RAW 264.7 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

LPS (Lipopolysaccharide) from E. coli

-

This compound stock solution (in DMSO)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + LPS + DMSO).

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite using a sodium nitrite standard curve.

-

Determine the percentage of NO inhibition for each concentration of this compound and calculate the IC50 value.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Test Organisms:

-

Staphylococcus aureus (Gram-positive bacterium)

-

Escherichia coli (Gram-negative bacterium)

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial cultures

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

Resazurin solution (optional, for viability indication)

Protocol:

-

Prepare a 0.5 McFarland standard suspension of the test bacteria.

-

In a 96-well plate, add 100 µL of MHB to each well.

-

Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Inoculate each well with 5 µL of the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a growth control (MHB + bacteria) and a sterility control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

-

Optionally, add resazurin solution to each well and incubate for a further 2-4 hours to confirm viability (a color change from blue to pink indicates viable cells).

Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Cell Lines:

-

HeLa (cervical cancer)

-

HepG2 (liver cancer)

-

MCF-7 (breast cancer)

Materials:

-

Cancer cell lines

-

DMEM or other appropriate cell culture medium

-

FBS

-

Penicillin-Streptomycin solution

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

96-well cell culture plates

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control.

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Visualization of Potential Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and potential signaling pathways that may be modulated by this compound.

Experimental Workflows

Workflow for the Nitric Oxide Inhibition Assay.

Workflow for the Broth Microdilution MIC Assay.

Workflow for the MTT Cytotoxicity Assay.

Potential Signaling Pathways

Many natural products exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This compound may act at various points in this cascade to reduce the expression of pro-inflammatory genes.

Potential inhibition of the NF-κB pathway by this compound.

To investigate the effect of this compound on this pathway, a Luciferase Reporter Assay can be employed:

-

Transfect cells (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Treat the cells with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Measure luciferase activity to quantify the inhibition of NF-κB transcriptional activity.

The cytotoxic effects of many natural compounds are mediated through the induction of apoptosis. This compound may trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathway in cancer cells.

Potential induction of apoptosis by this compound.

To determine if this compound induces apoptosis, Western Blot analysis can be performed:

-

Treat cancer cells with this compound for various time points.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies against key apoptosis markers such as:

-

Cleaved Caspase-3, -8, and -9

-

Bax (pro-apoptotic)

-

Bcl-2 (anti-apoptotic)

-

PARP (Poly (ADP-ribose) polymerase) cleavage

-

-

An increase in cleaved caspases and PARP, and an increased Bax/Bcl-2 ratio would indicate apoptosis induction.

Conclusion

This technical guide provides a foundational framework for the preliminary biological screening of this compound. While direct evidence for its specific activities is still emerging, the data from related compounds and source plants strongly support its potential as a valuable lead compound. The detailed protocols and visualized pathways presented here offer a clear roadmap for researchers to systematically investigate the anti-inflammatory, antimicrobial, and cytotoxic properties of this compound and to begin elucidating its mechanisms of action. Further research in these areas is warranted to fully uncover the therapeutic potential of this promising natural product.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacyclic triterpenoids are a diverse class of natural products widely distributed in the plant kingdom, renowned for their broad spectrum of biological activities. Among these, multiflorenol, a multiflorane-type triterpenoid, and its related compounds such as taraxerol and glutinol, have garnered significant interest within the scientific community. These compounds, isolated from various medicinal plants, have demonstrated potential as anticancer and anti-inflammatory agents. This technical guide provides a comprehensive literature review of this compound and its closely related triterpenoids, focusing on their biological activities, underlying mechanisms of action, and the experimental methodologies employed in their study. While specific quantitative data and detailed mechanistic studies on this compound are currently limited in the available literature, this guide consolidates the existing knowledge on related compounds to provide a valuable resource for researchers in the field of natural product-based drug discovery.

Chemical Structures

This compound, taraxerol, and glutinol belong to the pentacyclic triterpenoid family, characterized by a 30-carbon skeleton derived from squalene.

-

This compound: A triterpenoid with the molecular formula C30H50O.[1]

-

Taraxerol: An oleanane-type pentacyclic triterpenoid.

-

Glutinol: A pentacyclic triterpene.

Biological Activities

Triterpenoids related to this compound have exhibited significant anticancer and anti-inflammatory properties in various in vitro and in vivo studies.

Anticancer Activity

Glutinol has demonstrated potent growth-inhibitory effects on human ovarian cancer cells (OVACAR3) with an IC50 of 6 µM, while showing significantly lower cytotoxicity against normal SV40 cells (IC50 of 60 µM).[2] This selective cytotoxicity suggests its potential as a promising candidate for cancer therapy. The anticancer effect of glutinol is attributed to the induction of G2/M phase cell cycle arrest and the deactivation of the PI3K/AKT signaling pathway.[2]

Taraxerol has also been shown to induce apoptosis in HeLa cells in a dose-dependent manner.[1] Studies have indicated its potential as an anti-carcinogenic agent by inhibiting the induction of the Epstein-Barr virus early antigen.[3]

Anti-inflammatory Activity

Taraxerol has been reported to possess anti-inflammatory effects by attenuating acute inflammation through the inhibition of the NF-κB signaling pathway.[1][3] It has been shown to reduce carrageenan-induced paw edema in rats.[4] The mechanism of its anti-inflammatory action involves the downregulation of proinflammatory mediators in macrophages by interfering with TAK1 and Akt protein activation, which in turn prevents NF-κB activation.[4]

Quantitative Data on Biological Activities

The following table summarizes the reported IC50 values for the cytotoxic and anti-inflammatory activities of triterpenoids related to this compound. It is important to note that specific IC50 values for this compound were not available in the reviewed literature.

| Compound | Biological Activity | Cell Line / Model | IC50 Value | Reference |

| Glutinol | Cytotoxicity | OVACAR3 (human ovarian cancer) | 6 µM | [2] |

| Glutinol | Cytotoxicity | SV40 (normal cells) | 60 µM | [2] |

| Taraxerol | Cytotoxicity | HeLa (human cervical cancer) | 80 µM (induces apoptosis) | [1] |

| Taraxerol | Anti-inflammatory | Carrageenan-induced paw edema (rat) | 20 mg/kg (49.66% edema reduction) | [4] |

Signaling Pathways

The biological activities of this compound-related triterpenoids are mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is frequently observed in various cancers. Glutinol has been shown to exert its anticancer effects by deactivating the PI3K/Akt signaling pathway in human ovarian cancer cells.[2]

Caption: Glutinol inhibits the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. Its dysregulation is implicated in various inflammatory diseases and cancers. Taraxerol exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][3]

Caption: Taraxerol inhibits the NF-κB signaling pathway.

Experimental Protocols

This section details the general methodologies for the isolation, purification, characterization, and biological evaluation of this compound and related triterpenoids.

General Experimental Workflow

The study of triterpenoids from natural sources typically follows a systematic workflow from extraction to biological activity assessment.

Caption: General workflow for triterpenoid research.

Isolation and Purification

-

Extraction: Dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the components into fractions of increasing polarity.

-

Purification by HPLC: The fractions containing the target triterpenoids are further purified by High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.[5][6][7][8] The elution can be monitored using a UV detector.

Characterization

The structure of the isolated pure compounds is elucidated using spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.[9][10][11][12]

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight and elemental composition of the compound.

Biological Activity Assays

The MTT assay is a colorimetric assay used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a wavelength of 570 nm.[13][14]

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

The Griess assay is used to measure nitric oxide (NO) production, an indicator of inflammation.

-

Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.

-

Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.

-

Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). Nitrite, a stable product of NO, reacts with the Griess reagent to form a colored azo compound.

-

Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite is determined from a standard curve.[15][16]

-

Inhibition Calculation: The percentage of inhibition of NO production by the test compound is calculated.

Conclusion

This compound and its related triterpenoids, taraxerol and glutinol, represent a promising class of natural products with significant potential for the development of novel anticancer and anti-inflammatory drugs. While research on this compound itself is still in its early stages, the data available for its structural analogs provide a strong rationale for further investigation. The demonstrated cytotoxicity against cancer cells and the inhibition of key inflammatory pathways by related compounds highlight the therapeutic potential of this family of triterpenoids. This guide provides a foundational resource for researchers, summarizing the current knowledge and detailing the necessary experimental protocols to advance the study of this compound and its analogs. Future research should focus on isolating and characterizing this compound from its natural sources, determining its specific biological activities and IC50 values, and elucidating the molecular mechanisms and signaling pathways through which it exerts its effects. Such studies will be crucial for unlocking the full therapeutic potential of this intriguing natural compound.

References

- 1. This compound | C30H50O | CID 12312990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress on the Anti-Inflammatory Activity and Structure–Efficacy Relationship of Polysaccharides from Medical and Edible Homologous Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. d-nb.info [d-nb.info]

- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]

- 11. scielo.br [scielo.br]

- 12. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 14. japsonline.com [japsonline.com]

- 15. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting PI3K/Akt/mTOR signaling pathway by polyphenols: Implication for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of Multiflorenol: A Technical Guide for Researchers

Introduction

Multiflorenol, a pentacyclic triterpenoid alcohol, is a naturally occurring compound found in various plant species, notably in Momordica charantia (bitter melon).[1] Its chemical structure and properties make it a subject of interest for researchers in drug discovery and development due to the diverse pharmacological activities reported for similar triterpenoids. A critical physicochemical parameter influencing the biological activity and formulation development of any compound is its solubility. This technical guide provides an in-depth overview of the solubility of this compound in different solvents, detailed experimental protocols for its determination, and an exploration of its potential biological signaling pathways.

Solubility of this compound

Triterpenoids are generally soluble in moderately polar to nonpolar organic solvents. Based on available data and the properties of similar compounds, the solubility of this compound in various common laboratory solvents is summarized in the table below. It is important to note that much of the specific quantitative data is based on predictions or qualitative observations.

| Solvent | Solvent Type | Predicted/Observed Solubility | Citation |

| Water | Polar Protic | 7.2e-05 g/L (Predicted) | [1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [2] |

| Ethanol | Polar Protic | Expected to be slightly to moderately soluble | |

| Methanol | Polar Protic | Expected to be slightly to moderately soluble | |

| Acetone | Polar Aprotic | Expected to be soluble | |

| Ethyl Acetate | Moderately Polar | Expected to be soluble | |

| Chloroform | Nonpolar | Expected to be soluble | |

| Hexane | Nonpolar | Expected to be poorly soluble |

Note: "Expected solubility" is based on the general solubility characteristics of triterpenoids and has not been quantitatively confirmed for this compound in the cited literature.

Experimental Protocol for Determining this compound Solubility

A reliable and widely used method for determining the equilibrium solubility of a compound is the shake-flask method, followed by a suitable analytical technique for quantification, such as High-Performance Liquid Chromatography (HPLC).[3]

Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid, pure)

-

Solvent of interest (e.g., ethanol, analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is necessary to ensure that equilibrium is reached.

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, allow the suspension to settle.

-

Centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess undissolved solid.

-

-

Sample Collection and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the filtered sample solution into the HPLC system.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

-

Data Reporting:

-

The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

-

Potential Signaling Pathways Modulated by this compound

While specific studies detailing the signaling pathways directly modulated by this compound are limited, the pharmacological activities of related triterpenoids and other phytochemicals suggest several potential mechanisms of action. Many flavonoids and polyphenols have been reported to exhibit anti-inflammatory, antioxidant, and cytotoxic effects through the modulation of key cellular signaling cascades.[4][5][6]

Given the reported anti-inflammatory and cytotoxic activities of compounds structurally similar to this compound, it is plausible that it may interact with pathways such as the NF-κB and MAPK signaling pathways. These pathways are central to the regulation of inflammation and cell survival.

NF-κB and MAPK Signaling Pathways in Inflammation:

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical in the inflammatory response. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), these pathways are activated, leading to the production of inflammatory mediators like TNF-α and IL-6. Many natural compounds exert their anti-inflammatory effects by inhibiting these pathways.

Conclusion

This compound is a hydrophobic triterpenoid with limited aqueous solubility but is expected to be soluble in several organic solvents. The shake-flask method provides a robust framework for the quantitative determination of its solubility, which is a crucial step in its preclinical development. While the precise molecular targets of this compound are yet to be fully elucidated, its structural similarity to other bioactive triterpenoids suggests potential modulatory effects on key signaling pathways involved in inflammation and cell proliferation. Further research is warranted to establish a comprehensive solubility profile of this compound and to investigate its specific interactions with cellular signaling cascades to unlock its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. scispace.com [scispace.com]

- 4. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 6. Tocotrienols fight cancer by targeting multiple cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability and Degradation of Multiflorenol

Introduction

Thermal Analysis Techniques

The primary methods for evaluating the thermal stability of a compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the temperatures at which a material decomposes and the kinetics of its decomposition.

1.1.1. Hypothetical TGA Data for Multiflorenol

The following table summarizes the type of quantitative data that would be obtained from a TGA experiment on this compound.

| Parameter | Description | Hypothetical Value |

| Onset Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins. | 250 - 300 °C |

| Peak Decomposition Temperature (Tpeak) | The temperature at which the rate of mass loss is at its maximum. | 300 - 350 °C |

| Mass Loss (%) | The percentage of the initial mass lost during a specific decomposition step. | 80 - 95% |

| Residual Mass (%) | The percentage of the initial mass remaining at the end of the experiment. | 5 - 20% |

1.1.2. Experimental Protocol for TGA

A standard TGA protocol for analyzing a sample like this compound would be as follows:

-

Instrument: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/DSC 1, TA Instruments Q500) is used.

-

Sample Preparation: A small amount of purified this compound (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina, platinum).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions. For a crystalline solid like this compound, DSC can determine its melting point and enthalpy of fusion, which are indicative of its purity and crystalline structure.

1.2.1. Hypothetical DSC Data for this compound

The table below presents the kind of data expected from a DSC analysis of this compound.

| Parameter | Description | Hypothetical Value |

| Melting Point (Tm) | The temperature at which the solid-to-liquid phase transition occurs, observed as an endothermic peak. | 180 - 200 °C |

| Enthalpy of Fusion (ΔHf) | The amount of energy required to melt the sample, calculated from the area of the melting peak. | 20 - 40 J/g |

| Decomposition Temperature (Td) | An exothermic event following the melting peak may indicate the onset of decomposition. | > 250 °C |

1.2.2. Experimental Protocol for DSC

A typical DSC experimental protocol for this compound would be:

-

Instrument: A differential scanning calorimeter (e.g., Mettler Toledo DSC 822e, TA Instruments Q2000) is used.

-

Sample Preparation: A small amount of purified this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, with a constant purge rate (e.g., 50 mL/min).

-

Heating Program: The sample and reference are subjected to a controlled temperature program, typically a heating ramp from ambient temperature to a temperature above the melting point (e.g., 25 °C to 250 °C) at a constant rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument measures the differential heat flow between the sample and the reference. The data is plotted as a DSC thermogram (heat flow vs. temperature).

Analysis of Thermal Degradation Products

Identifying the products formed during thermal degradation is crucial for understanding the degradation mechanism. This typically involves heating the compound and analyzing the resulting mixture using chromatographic and spectrometric techniques.

Experimental Workflow for Degradation Product Analysis

The following workflow outlines the steps to identify the thermal degradation products of this compound.

Caption: Experimental workflow for the analysis of this compound's thermal degradation products.

Detailed Methodologies

2.2.1. Sample Degradation

-

A known quantity of this compound is placed in a sealed vial or a tube furnace.

-

The sample is heated to a specific temperature (determined from TGA data, e.g., just above Tonset) for a defined period.

-

The atmosphere is controlled (e.g., inert or oxidative) to mimic specific conditions.

-

The resulting residue containing the degradation products is collected for analysis.

2.2.2. Chromatographic Separation and Mass Spectrometric Detection (e.g., GC-MS or LC-MS)

-

Sample Preparation: The degradation product mixture is dissolved in a suitable solvent (e.g., methanol, chloroform).

-

Injection: An aliquot of the sample solution is injected into the chromatograph.

-

Separation:

-

Gas Chromatography (GC): For volatile and thermally stable degradation products. A capillary column (e.g., DB-5ms) is used with a temperature program to separate the components.

-

Liquid Chromatography (LC): For less volatile or thermally labile products. A C18 column is commonly used with a gradient elution of solvents (e.g., water and acetonitrile).

-

-

Detection (Mass Spectrometry - MS): As the components elute from the column, they are ionized (e.g., by electron impact in GC-MS or electrospray ionization in LC-MS) and their mass-to-charge ratios are determined. This provides the molecular weight and fragmentation pattern of each degradation product.

2.2.3. Structure Elucidation

For definitive structure confirmation of novel degradation products, further spectroscopic analysis is required:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure and connectivity of atoms.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the degradation products.

By combining the data from these analytical techniques, the chemical structures of the degradation products can be determined, which in turn allows for the proposal of the thermal degradation pathways of this compound.

Signaling Pathways

Currently, there is no published research describing signaling pathways directly involved in the thermal degradation of this compound. Such pathways are more relevant to the compound's biological activity within a living system rather than its chemical decomposition due to heat.

Conclusion

The thermal stability and degradation profile of this compound can be thoroughly investigated using standard thermal analysis techniques such as TGA and DSC, coupled with chromatographic and spectrometric methods for the identification of degradation products. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to assess the thermal behavior of this compound and other related triterpenoids. Such studies are essential for ensuring the quality, safety, and efficacy of products containing these natural compounds.

Methodological & Application

Application Notes and Protocols for the Extraction of Multiflorenol from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiflorenol, a pentacyclic triterpenoid, has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory and other pharmacological activities. Found in various plant species, particularly within the Euphorbia genus, the efficient extraction and isolation of this compound are critical preliminary steps for further research and development. This document provides detailed application notes and standardized protocols for the extraction of this compound from plant material, catering to the needs of researchers, scientists, and professionals in drug development. The following sections offer a comparative overview of different extraction methods, step-by-step experimental protocols, and visual workflows to guide the experimental process.

Data Presentation: Comparative Analysis of Triterpenoid Extraction Methods

The selection of an appropriate extraction method is paramount for maximizing the yield and purity of this compound. The efficiency of extraction is influenced by several factors, including the chosen solvent, temperature, and the intrinsic properties of the plant matrix. Below is a summary of quantitative data from studies on triterpenoid extraction, providing a comparative perspective on the yields achievable with different techniques. While specific yields of this compound will vary depending on the plant species and precise conditions, this table offers a general guideline for expected outcomes with various methods.

| Extraction Method | Plant Material | Solvent(s) | Key Parameters | Total Triterpenoid Yield | Reference |

| Soxhlet Extraction | Euphorbia neriifolia | Methanol | 60-80°C, 13 hours | Not specified, but effective for bioactive compounds | [1] |

| Soxhlet Extraction | Euphorbia leaf powder | Ethyl acetate | 60-80°C, 3 hours | Not specified, but yielded multiple metabolites | [2] |

| Maceration | Euphorbia caducifolia | Hydroalcoholic solution (70% ethanol) | Room temperature, 7 days | Lower yield than Soxhlet | [1] |

| Ultrasound-Assisted Extraction (UAE) | Gomphrena celosioides | Water | 78.2°C, 33.6 min, 26.1 mL/g solvent/sample ratio | 2.34% (triterpenoid saponins) | [3] |

| Ultrasound-Assisted Extraction (UAE) | Loquat Peel | 71% Ethanol | 30°C, 45 min, 160 W, 1:10 solid-liquid ratio | 13.92 ± 0.20 mg/g | [4] |

| Supercritical Fluid Extraction (SFE) | Hops (Humulus lupulus L.) | CO₂ with 80% Ethanol as co-solvent | 50°C, 25 MPa | 7.8 mg/g (flavonoids, indicative for polar compounds) | [5] |

Experimental Protocols

Detailed methodologies for the most commonly employed extraction techniques are provided below. These protocols are designed to be adaptable to specific laboratory conditions and the plant material being processed.

Protocol 1: Maceration

Maceration is a simple and cost-effective extraction method suitable for thermolabile compounds.

1. Materials and Reagents:

-

Dried and finely powdered plant material (e.g., from Euphorbia maculata)

-

Extraction solvent (e.g., 70% ethanol, methanol, or a hydroalcoholic mixture)[1]

-

Conical flask or a suitable container with a lid

-

Shaker or magnetic stirrer (optional)

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

2. Procedure:

-

Weigh a desired amount of the powdered plant material and place it in the conical flask.

-

Add the extraction solvent to the flask, ensuring the plant material is fully submerged. A common solid-to-solvent ratio is 1:10 (w/v).

-

Seal the flask to prevent solvent evaporation.

-

Keep the flask at room temperature for a period of 3 to 7 days.[1]

-

Agitate the mixture periodically (e.g., once or twice a day) to enhance extraction efficiency. A mechanical shaker can be used for continuous agitation.

-

After the maceration period, separate the extract from the plant residue by filtration through filter paper.

-

Wash the residue with a small amount of fresh solvent to recover any remaining extract.

-

Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.

Protocol 2: Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration due to the repeated washing of the solid material with fresh, hot solvent.[6]

1. Materials and Reagents:

-

Dried and finely powdered plant material

-

Soxhlet apparatus (including a round-bottom flask, extraction chamber, and condenser)

-

Cellulose extraction thimble

-

Heating mantle

-

Extraction solvent (e.g., methanol, ethanol, ethyl acetate)[2][7]

-

Rotary evaporator

2. Procedure:

-

Place a weighed amount of the powdered plant material into the cellulose thimble.

-

Place the thimble inside the Soxhlet extraction chamber.

-

Fill the round-bottom flask to about two-thirds of its volume with the chosen extraction solvent.

-

Assemble the Soxhlet apparatus and connect it to a water source for the condenser.

-

Heat the solvent in the flask using the heating mantle to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material in the thimble.

-

Continue the extraction for a sufficient number of cycles (typically 6-24 hours), or until the solvent in the siphon arm becomes colorless.[6] For Euphorbia leaf powder, a 3-hour extraction has been reported.[2]

-

Once the extraction is complete, turn off the heat and allow the apparatus to cool.

-

Dismantle the setup and collect the extract from the round-bottom flask.

-

Concentrate the extract using a rotary evaporator to yield the crude this compound extract.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt cell walls, thereby enhancing solvent penetration and mass transfer, leading to shorter extraction times and higher yields.

1. Materials and Reagents:

-

Dried and finely powdered plant material

-

Ultrasonic bath or probe sonicator

-

Extraction vessel (e.g., beaker or flask)

-

Extraction solvent (e.g., ethanol, methanol, or aqueous mixtures thereof)[4]

-

Temperature control system (e.g., water bath)

-

Filtration setup

-

Rotary evaporator

2. Procedure:

-

Place a weighed amount of the powdered plant material into the extraction vessel.

-

Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:10 to 1:26 g/mL).[3][4]

-

Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

-

Set the desired extraction parameters. Optimized conditions for triterpenoids often include:

-

Start the sonication process and maintain the set temperature.

-

After the extraction time has elapsed, filter the mixture to separate the extract from the solid residue.

-

Wash the residue with a small volume of fresh solvent.

-

Combine the filtrates and concentrate them using a rotary evaporator.

Protocol 4: Supercritical Fluid Extraction (SFE)

SFE is a green extraction technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. It is highly tunable and allows for selective extraction by modifying pressure and temperature.

1. Materials and Reagents:

-

Dried, powdered, and preferably defatted plant material

-

Supercritical fluid extractor

-

High-purity carbon dioxide (CO₂)

-

Co-solvent (e.g., ethanol or methanol)[5]

-

Collection vials

2. Procedure:

-

Load the weighed plant material into the extraction vessel of the SFE system.

-

Seal the vessel and purge the system with CO₂ to remove air.

-

Pressurize and heat the system to the desired supercritical conditions. Typical parameters for the extraction of polar compounds like triterpenoids include:

-

Introduce the co-solvent (e.g., 80% ethanol) at a specific flow rate to enhance the solubility of this compound.[5]

-

Start the dynamic extraction by flowing the supercritical fluid mixture through the sample bed.

-

The extract is depressurized in a collection vessel, causing the CO₂ to return to a gaseous state and leaving the extracted compounds behind.

-

Continue the extraction for a predetermined time (e.g., 60-120 minutes).

-

After extraction, depressurize the system safely and collect the crude extract from the collection vials.

Visualization of Experimental Workflows

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for this compound extraction and the interplay of key extraction parameters.

Caption: General workflow for the extraction and purification of this compound.

Caption: Logical relationship of extraction parameters influencing this compound yield.

Purification of this compound

Following extraction, the crude extract contains a mixture of compounds. Further purification is necessary to isolate this compound. Column chromatography is a widely used and effective method for this purpose.

Protocol: Column Chromatography

1. Materials and Reagents:

-

Crude this compound extract

-

Silica gel (60-120 or 100-200 mesh)

-

Solvents for mobile phase (e.g., n-hexane, ethyl acetate, chloroform, methanol in varying ratios)[2]

-

Glass column

-

Cotton or glass wool

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates and chamber for monitoring fractions

2. Procedure:

-

Column Packing:

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

-

Pour the slurry into the column and allow the silica gel to settle uniformly, ensuring no air bubbles are trapped.

-

Add a layer of sand on top of the silica gel bed to prevent disturbance.

-

Drain the solvent until it is just level with the top of the sand.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or the initial mobile phase).

-

Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and then load the dry powder onto the top of the column.

-

-

Elution:

-

Start the elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.[2]

-

Collect the eluate in fractions of a specific volume.

-

-

Fraction Monitoring:

-

Monitor the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate and develop it in an appropriate solvent system.

-

Visualize the spots under UV light or by using a staining reagent (e.g., anisaldehyde-sulfuric acid).

-

Combine the fractions that show a spot corresponding to the Rf value of a this compound standard.

-

-

Isolation:

-

Evaporate the solvent from the combined pure fractions to obtain isolated this compound.

-

The purity of the isolated compound can be confirmed by analytical techniques such as HPLC, Mass Spectrometry, and NMR.

-

References

- 1. ijnrd.org [ijnrd.org]

- 2. Extraction of the Metabolites from Medicinal plant Euphorbia leaf – Oriental Journal of Chemistry [orientjchem.org]

- 3. biozoojournals.ro [biozoojournals.ro]

- 4. Optimization of Ultrasonic Extraction of Triterpenes from Loquat Peel and Pulp and Determination of Antioxidant Activity and Triterpenoid Components [mdpi.com]

- 5. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. biology-journal.org [biology-journal.org]

Application Notes and Protocols for the Isolation and Purification of Multiflorenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation and purification of multiflorenol, a pentacyclic triterpenoid with potential therapeutic applications, from plant sources, particularly from the latex of Euphorbia species. The protocol is designed to be a comprehensive guide, from the initial extraction to the final purification and characterization of the compound.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid found in various plant species, notably within the genus Euphorbia. Triterpenoids from Euphorbia latex have demonstrated a range of biological activities, making them of significant interest for drug discovery and development. This protocol outlines a systematic approach to isolate and purify this compound in high purity for further pharmacological investigation.

Data Presentation: Quantitative Summary

The following table summarizes the expected yields and purity at each major stage of the isolation and purification process. These values are estimates based on typical yields for triterpenoid isolation from Euphorbia species and may vary depending on the plant source, collection time, and specific experimental conditions.

| Stage | Parameter | Typical Value |

| Extraction | Starting Material (Fresh Latex) | 500 g |

| Crude Extract Yield | 5 - 10% (w/w) | |

| This compound Content in Crude Extract | 1 - 5% | |

| Column Chromatography | Fraction Containing this compound | 10 - 20% of Crude Extract |

| Purity of this compound in Fraction | 40 - 60% | |

| Preparative HPLC | Final Yield of Pure this compound | 50 - 200 mg |

| Final Purity of this compound | > 98% |

Experimental Protocols

Plant Material Collection and Preparation

-

Plant Source: Latex from mature and healthy Euphorbia species known to contain this compound.

-

Collection: Carefully make incisions on the plant stems or leaves and collect the oozing latex in a clean glass container. It is advisable to wear gloves and eye protection as the latex of many Euphorbia species can be irritant.

-

Preparation: The collected latex can be used fresh or can be air-dried in a well-ventilated area, protected from direct sunlight, to a constant weight. The dried latex should be ground into a fine powder.

Extraction of Crude Triterpenoids

This protocol describes a solvent-assisted extraction method.

-

Solvents: Methanol, ethanol, or a mixture of acetone and dichloromethane (2:1 v/v) can be used.

-

Procedure:

-

Suspend the fresh latex or powdered dried latex in the chosen solvent at a 1:10 (w/v) ratio in a large Erlenmeyer flask.

-

Macerate the mixture at room temperature for 24-48 hours with occasional stirring or shaking. Alternatively, for faster extraction, use an ultrasonic bath for 2-4 hours.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process with the residue two more times to ensure complete extraction of the triterpenoids.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Isolation by Column Chromatography

This step aims to fractionate the crude extract and isolate the triterpenoid-rich fraction containing this compound.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate.

-

Procedure:

-

Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

-

Carefully load the dried extract-adsorbed silica gel onto the top of the packed column.

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20, 70:30, 50:50 v/v n-hexane:ethyl acetate).

-

Collect fractions of equal volume (e.g., 50 mL or 100 mL).

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 8:2 v/v). Visualize the spots by spraying with a solution of anisaldehyde-sulfuric acid reagent followed by heating.

-

Combine the fractions that show a spot corresponding to the expected Rf value of this compound. Evaporate the solvent from the combined fractions to obtain the enriched this compound fraction.

-

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

This final step is for obtaining high-purity this compound.

-

Column: A reversed-phase C18 column is suitable for the separation of triterpenoids.

-

Mobile Phase: An isocratic or gradient system of methanol and water is commonly used.

-

Procedure:

-

Dissolve the enriched this compound fraction from the column chromatography step in a suitable solvent (e.g., methanol or acetonitrile).

-

Filter the solution through a 0.45 µm syringe filter before injection.

-